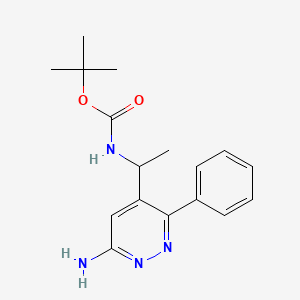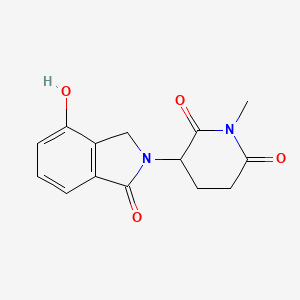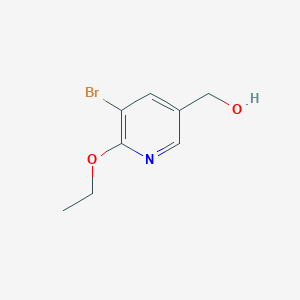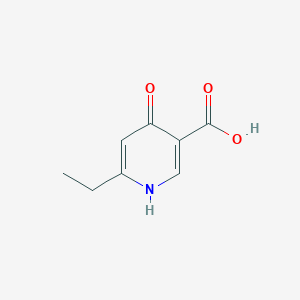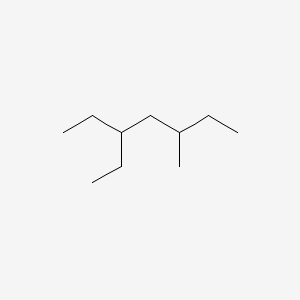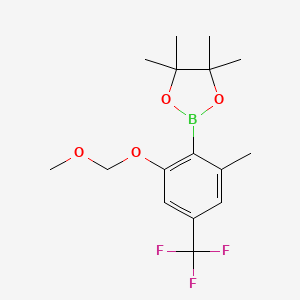
2-(2-(Methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound with the molecular formula C16H22BF3O4 and a molecular weight of 346.15 g/mol . This compound is characterized by its unique structure, which includes a dioxaborolane ring and a trifluoromethyl group, making it a valuable reagent in organic synthesis and various scientific research applications .
Métodos De Preparación
The synthesis of 1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronate esters with appropriate phenyl derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds with varying oxidation states.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, electrophiles, and other reactive species, facilitating a range of chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar compounds to 1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- include other boronic esters and boron-containing compounds, such as:
Phenylboronic acid: A simpler boronic acid used in various organic reactions.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another dioxaborolane derivative with similar applications.
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: A compound with a similar boron-containing structure. The uniqueness of 1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- lies in its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other boronic esters.
Propiedades
Fórmula molecular |
C16H22BF3O4 |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O4/c1-10-7-11(16(18,19)20)8-12(22-9-21-6)13(10)17-23-14(2,3)15(4,5)24-17/h7-8H,9H2,1-6H3 |
Clave InChI |
OGKURFAUOBJCJL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(F)(F)F)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


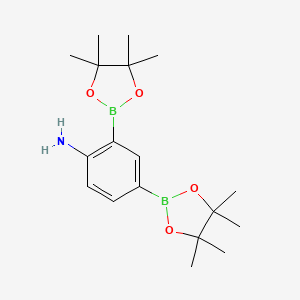
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)

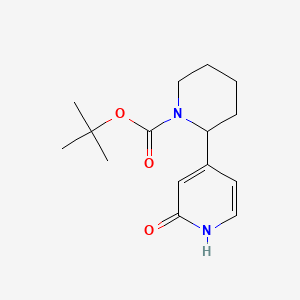
![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)
![3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13931234.png)
